molecular formula C9H14N2O3 B2768338 Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 51986-01-7

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B2768338
CAS No.: 51986-01-7
M. Wt: 198.222
InChI Key: CUQCWAOAGZNOSF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate (CAS: 51986-01-7) is a pyrazole-derived compound with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol . It is primarily utilized in research settings for structural and pharmacological studies, with strict guidelines prohibiting human use. The compound features a hydroxy group at the 5-position and an isopropyl substituent at the 1-position of the pyrazole ring, contributing to its polar character and hydrogen-bonding capacity.

Solubility can be enhanced via heating to 37°C and sonication. The compound is provided at >98% purity, accompanied by certificates of analysis (COA) and safety data sheets (SDS) to ensure quality and compliance .

Properties

IUPAC Name

ethyl 3-oxo-2-propan-2-yl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-14-9(13)7-5-8(12)11(10-7)6(2)3/h5-6,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKREWITIKPZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Formation via Acylhydrazines

The regioselective synthesis of 5-hydroxypyrazole esters often begins with enaminone intermediates. As demonstrated by Štimac et al., arylhydrazines react with methyl malonyl chloride to form hydrazides, which are treated with Bredereck’s reagent (tert-butoxy-bis(dimethylamino)methane) to yield enaminones. Subsequent cyclization in a methanol-water-triethylamine system produces ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. Adapting this method, isopropyl hydrazine could replace arylhydrazines to generate ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate.

Reaction Conditions :

  • Step 1 : Acylation of isopropyl hydrazine with ethyl malonyl chloride in ethanol catalyzed by HCl.
  • Step 2 : Enaminone formation using Bredereck’s reagent at 80°C.
  • Step 3 : Cyclization in methanol-water-triethylamine (3:3:1) at reflux for 6 hours.

This method achieves yields of 60–86% for analogous compounds.

Hydrazine Reactivity and Regioselective Pyrazole Formation

Trichloromethyl Enone Route

Penteado et al. developed a regiocontrolled approach using trichloromethyl enones. Reacting these enones with isopropyl hydrazine hydrochloride in chloroform selectively forms 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers. For this compound, the 1,3-regioselectivity is critical.

Mechanism :

  • Nucleophilic attack by hydrazine on the enone, forming a β-enaminone intermediate.
  • Cyclization via intramolecular amine attack, followed by dehydration.
  • Methanolysis of the trichloromethyl group to yield the ester.

Optimized Conditions :

  • Solvent : Chloroform (reflux, 2 hours) followed by methanol (reflux, 16 hours).
  • Yield : 52–97% depending on hydrazine equivalents and substituents.

Oxidation of Dihydropyrazole Precursors

Potassium Persulfate-Mediated Oxidation

A patent by FMC Corporation describes oxidizing dihydropyrazoles to aromatic pyrazoles. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized using potassium persulfate in acetonitrile with sulfuric acid catalysis. Adapting this method, dihydro precursors of this compound could undergo similar oxidation.

Procedure :

  • Substrate : Ethyl 5-hydroxy-1-isopropyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
  • Oxidizing Agent : K₂S₂O₈ (1.3–1.7 equivalents).
  • Catalyst : H₂SO₄ (10 mol%).
  • Solvent : Acetonitrile at 70°C for 8 hours.
  • Yield : 75–80%.

Direct Esterification Strategies

Carboxylate Esterification

Direct esterification of pyrazole carboxylic acids offers a straightforward route. However, the hydroxy group at position 5 necessitates protection. Using ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions can esterify the carboxylate without affecting the hydroxy group.

Challenges :

  • Competing O-alkylation of the hydroxy group.
  • Requirement for orthogonal protecting groups (e.g., silyl ethers).

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Regioselectivity Reference
Enaminone Cyclization Isopropyl hydrazine, ethyl malonyl chloride Methanol-water-triethylamine, reflux 60–86% 1,5-regioisomer
Trichloromethyl Enone Trichloromethyl enone, hydrazine Chloroform → methanol, reflux 52–97% 1,3-/1,5-controlled
Dihydropyrazole Oxidation Dihydro precursor K₂S₂O₈, H₂SO₄, acetonitrile, 70°C 75–80% Aromatic pyrazole
Direct Esterification Pyrazole carboxylic acid Ethyl chloroformate, triethylamine, DMF 45–65% N/A

Key Observations :

  • The trichloromethyl enone route offers the highest yields and regiocontrol.
  • Oxidation methods are efficient but require pre-synthesized dihydro intermediates.
  • Enaminone cyclization is versatile but demands precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate, exhibit promising antimicrobial properties. These compounds have been tested against various bacterial strains, showing effective inhibition of growth. This antimicrobial activity is attributed to their ability to interfere with bacterial cell wall synthesis and function .

Anti-inflammatory Properties

Research has demonstrated that certain pyrazole derivatives can act as anti-inflammatory agents. This compound has shown potential in reducing inflammation markers in vitro, suggesting its application in treating inflammatory diseases .

Analgesic Effects

The compound's analgesic properties have been explored in several studies. It has been found to modulate pain pathways, providing relief in animal models of pain. This suggests that this compound could be developed into a therapeutic agent for pain management .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for further functionalization, making it a versatile building block in organic chemistry. Researchers have utilized this compound to create libraries of pyrazole derivatives with varied functional groups, enhancing the scope of synthetic applications .

Regioselective Synthesis Techniques

Innovative synthetic methodologies involving this compound have been developed to achieve regioselective reactions. These techniques allow chemists to precisely control the formation of desired products while minimizing by-products, thereby improving overall yields and efficiency in synthetic processes .

Case Studies and Research Findings

Study TitleFindingsApplication
"Recent Advances in Pyrazole Synthesis"Explored various synthetic pathways for pyrazole derivatives including this compoundSynthetic methodologies
"Antimicrobial Properties of Pyrazoles"Demonstrated effective inhibition of bacterial growth using this compoundPharmaceutical development
"Anti-inflammatory Activity of Pyrazoles"Showed reduction in inflammatory markers in vitro with potential therapeutic applicationsAnti-inflammatory drug research

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Similarly, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Comparison with Similar Compounds

Key Observations:

The 1-isopropyl group introduces steric bulk, which may reduce conformational flexibility compared to the smaller 1-methyl substituents in the analogs . The 3-cyclopropyl group in the second analog adds lipophilicity (XLogP3 = 1.4), favoring membrane permeability .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (198.22 vs. 184.19–194.23) may influence pharmacokinetic properties, such as metabolic stability .
  • The methoxy analog’s lower polarity suggests utility as a synthetic intermediate or prodrug, where reduced reactivity is advantageous .

Handling and Stability :

  • Strict storage protocols for the target compound reflect the hydroxy group’s sensitivity to degradation, whereas analogs with methoxy or cyclopropyl groups may exhibit greater stability under standard conditions .

Research and Industrial Relevance

  • This compound : Used in crystallographic and solubility studies due to its polar functional groups, which facilitate crystal packing analysis (e.g., via Mercury CSD ). Its hydrogen-bonding capacity makes it a candidate for enzyme inhibition assays .
  • Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate : The cyclopropyl group’s lipophilicity may enhance bioavailability, positioning it for agrochemical or antimicrobial applications .
  • Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate : Likely employed as a synthetic intermediate in pharmaceutical manufacturing, where the methoxy group acts as a protecting moiety .

Biological Activity

Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a hydroxyl group at the 5-position, an isopropyl group at the 1-position, and an ethyl ester at the 3-position. Its molecular formula is C9H14N2O3C_9H_{14}N_2O_3, with a molecular weight of approximately 198.22 g/mol. The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Activity : It disrupts microbial cell membranes or inhibits essential microbial enzymes, leading to its antibacterial and antifungal properties .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.038 μmol/mL
Escherichia coli0.067 μmol/mL
Pseudomonas aeruginosa0.067 μmol/mL
Candida albicans0.020 μmol/mL

These results indicate that the compound exhibits comparable or superior activity to standard antibiotics like ampicillin and fluconazole .

Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. It has shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial potential of various pyrazole derivatives, including this compound, revealing its effectiveness against resistant strains of bacteria.
  • In Vivo Anti-inflammatory Study : Animal models demonstrated that treatment with this compound significantly reduced inflammation markers compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-hydroxy-1-isopropyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves cyclocondensation reactions using hydrazine derivatives and β-ketoesters. For example:

  • Route 1: Reacting 1-isopropyl-3-ethoxycarbonyl-5-hydroxypyrazole intermediates with formylating agents (e.g., formic acid) under controlled temperatures (60–80°C) to introduce the hydroxy group .
  • Route 2: Alkylation of pyrazole precursors with isopropyl halides in the presence of base catalysts (e.g., K₂CO₃) to install the isopropyl substituent .

Key Factors:

  • Temperature: Higher temperatures (>80°C) may lead to side reactions (e.g., ester hydrolysis).
  • Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure compound.

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions via characteristic shifts (e.g., ester carbonyl at ~165–170 ppm, pyrazole ring protons at 6.5–7.5 ppm) .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₄N₂O₃: 198.1004) .
  • Crystallography:
    • Single-crystal X-ray diffraction (SHELX suite ) resolves bond lengths/angles. For example, the hydroxy group’s hydrogen-bonding interactions can be visualized using Mercury CSD .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

Answer: Contradictions may arise from dynamic effects (e.g., rotameric equilibria of the ester group) or crystallographic disorder:

  • Dynamic NMR: Variable-temperature ¹H NMR (e.g., –40°C to 60°C) can slow conformational exchange, simplifying splitting patterns .
  • Crystallographic Refinement: Use SIR97 or SHELXL to model disorder, applying restraints to atomic displacement parameters (ADPs).
  • DFT Calculations: Compare experimental NMR shifts with quantum-mechanically predicted values (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) to validate assignments .

Q. What strategies are effective for studying this compound’s role in biochemical pathways (e.g., enzyme inhibition)?

Answer:

  • Enzyme Assays:
    • Kinetic Studies: Monitor inhibition of target enzymes (e.g., cyclooxygenase-2) via UV-Vis spectroscopy (e.g., prostaglandin H₂ conversion at 610 nm) .
    • IC₅₀ Determination: Dose-response curves using fluorogenic substrates (e.g., AMC-linked peptides for proteases).
  • Molecular Docking:
    • AutoDock Vina or Schrödinger Suite predicts binding modes. The hydroxy and ester groups often form hydrogen bonds with catalytic residues (e.g., Ser530 in COX-2) .

Q. How can electrochemical methods be applied to modify or functionalize this pyrazole derivative?

Answer:

  • Electrochemical Oxidation:
    • Use a Pt electrode in acetonitrile/0.1 M TBAP to oxidize the hydroxy group, enabling coupling with arylboronic acids (Suzuki-Miyaura analogues) .
    • Controlled potential electrolysis (~1.2 V vs. Ag/AgCl) minimizes over-oxidation.
  • Reductive Functionalization:
    • Cathodic reduction (–1.5 V) in DMF facilitates de-esterification, generating the free carboxylic acid for subsequent amidation .

Q. What computational tools are recommended for predicting the compound’s reactivity and stability under varying conditions?

Answer:

  • Reactivity:
    • FMO Analysis (Gaussian): Identify nucleophilic/electrophilic sites via HOMO/LUMO surfaces. The pyrazole ring’s C4 position is often reactive due to electron-withdrawing ester groups .
  • Stability:
    • Molecular Dynamics (AMBER): Simulate degradation pathways (e.g., hydrolysis in aqueous buffers) by tracking bond dissociation energies over 100-ns trajectories .

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